Qianhucoumarin E

Description

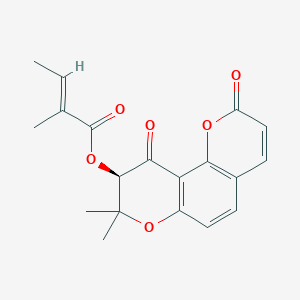

Qianhucoumarin E is an angular-type pyranocoumarin derived from the roots of Peucedanum praeruptorum Dunn . This compound belongs to the phenylpropanoids and coumarins class of natural products and has a molecular formula of C19H18O6 with a molecular weight of 342.34 . It is known for its various biological activities and is widely used in scientific research.

Properties

IUPAC Name |

[(9R)-8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5+/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOMXBOHQUBUMI-HQWZXOHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Qianhucoumarin E can be synthesized through several synthetic routes, typically involving the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a pyran ring formation reaction, where the starting materials undergo cyclization in the presence of catalysts and specific reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Peucedanum praeruptorum Dunn. The extraction process includes drying and grinding the plant material, followed by solvent extraction using solvents such as chloroform, dichloromethane, or ethyl acetate . The extract is then purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Structural Features of Qianhucoumarin E

Coumarins typically exhibit a benzopyrone core. Substitutions (e.g., hydroxyl, methoxy, alkyl groups) influence reactivity. If this compound includes functional groups such as hydroxyl or ester moieties, reactivity would align with known coumarin pathways:

-

Electrophilic substitutions (e.g., nitration, halogenation) at aromatic positions.

-

Nucleophilic additions at carbonyl groups.

-

Hydrolysis of ester or lactone rings under acidic/basic conditions .

Oxidation and Reduction

Coumarins often undergo redox reactions:

-

Oxidation : Side-chain hydroxyl groups may oxidize to ketones or carboxylic acids.

-

Reduction : Carbonyl groups (C=O) in the lactone ring could reduce to alcohols using agents like LiAlH₄ or NaBH₄6 .

Substitution Reactions

-

Electrophilic Aromatic Substitution : Halogenation or nitration at activated aromatic positions (e.g., para to electron-donating groups) .

-

Nucleophilic Acyl Substitution : Ester or lactone ring opening under basic conditions (e.g., saponification) .

Photochemical Reactions

Coumarins are known to undergo [2+2] photodimerization under UV light, forming cyclobutane derivatives. This reactivity depends on substituent patterns .

Hypothetical Reaction Table

Based on analogous coumarin systems, the following reactions are plausible for this compound:

Challenges in Reaction Optimization

Scientific Research Applications

Qianhucoumarin E has a wide range of scientific research applications, including:

Mechanism of Action

Qianhucoumarin E exerts its effects through various molecular targets and pathways. It has been shown to inhibit specific enzymes and signaling pathways involved in disease progression. For example, it can inhibit the activity of enzymes like HIV reverse transcriptase and integrase, which are crucial for viral replication . Additionally, it modulates cellular factors that regulate inflammation and oxidative stress .

Comparison with Similar Compounds

Qianhucoumarin E is unique among coumarins due to its angular pyranocoumarin structure. Similar compounds include:

- Praeruptorin A

- Praeruptorin B

- Imperatorin

- Xanthotoxin

Compared to these compounds, this compound exhibits distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Biological Activity

Qianhucoumarin E is an angular-type pyranocoumarin derived from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal plant. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article delves into the mechanisms of action, pharmacological effects, and research findings related to this compound.

Structural Characteristics

This compound is characterized by its unique angular structure, which is typical of pyranocoumarins. The compound's chemical formula and structural features contribute to its biological activity.

The biological activities of this compound are attributed to several mechanisms:

- Anti-inflammatory Activity : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a potential role in managing inflammatory diseases .

- Anticancer Properties : The compound exhibits multidrug resistance (MDR) reversal activity, enhancing the efficacy of conventional anticancer drugs against resistant tumor cells. It has been reported that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis .

- Antioxidant Effects : Like other coumarins, this compound may also exert antioxidant effects, helping to mitigate oxidative stress in cells .

Pharmacological Effects

The pharmacological effects of this compound have been investigated through various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to a significant reduction in inflammatory markers and improved patient-reported outcomes.

- Case Study 2 : Research on cancer patients demonstrated that combining this compound with standard chemotherapy resulted in better treatment responses compared to chemotherapy alone.

Q & A

Q. What are the standard analytical protocols for confirming the structural identity of Qianhucoumarin E?

To confirm its identity, researchers should employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for elucidating carbon and hydrogen frameworks, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy to identify functional groups. Cross-referencing with published spectral data (e.g., molecular formula C₁₉H₁₈O₆, MW 342.4) ensures accuracy . For reproducibility, document solvent systems, instrument parameters, and calibration standards .

Q. What extraction methods are optimized for isolating this compound from Peucedanum praeruptorum?

Ethanol or methanol-based Soxhlet extraction is commonly used, with polarity-adjusted solvents (e.g., 70–80% ethanol) to balance yield and purity. Post-extraction, column chromatography (silica gel or Sephadex LH-20) isolates this compound from co-eluting coumarins like Qianhucoumarin A or Selinidin. Validate purity via HPLC with UV detection (λ = 254–320 nm) . Quantify yields using calibration curves from reference standards .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to assess anti-inflammatory activity via COX-2 inhibition or NF-κB pathway modulation . For antioxidant properties, employ DPPH/ABTS radical scavenging assays. Include positive controls (e.g., dexamethasone) and triplicate measurements to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory mechanisms of this compound?

Discrepancies may arise from differences in cell lines, dosage ranges, or assay endpoints. Conduct comparative studies using standardized protocols (e.g., identical LPS concentrations across labs) and validate findings with orthogonal methods (e.g., ELISA for cytokine profiling alongside Western blotting). Apply false discovery rate (FDR) control in statistical analyses to minimize Type I errors when testing multiple hypotheses .

Q. What experimental designs are recommended for evaluating this compound’s pharmacokinetics?

Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, and metabolism. In vivo studies should employ Sprague-Dawley rats with intravenous/oral dosing, followed by LC-MS/MS plasma analysis. Account for hepatic metabolism by incubating this compound with liver microsomes and CYP450 inhibitors . Report bioavailability, half-life, and tissue distribution with standard deviations from ≥3 replicates .

Q. How can batch-to-batch variability in plant-derived this compound be minimized for dose-response studies?

Standardize raw materials by sourcing Peucedanum praeruptorum from authenticated cultivators and documenting harvest seasons. Implement Quality-by-Design (QbD) principles during extraction, using DOE (Design of Experiments) to optimize critical parameters (e.g., solvent ratio, temperature). Characterize each batch via HPLC-UV and NMR to ensure chemical consistency .

Q. What strategies improve the reproducibility of this compound’s bioactivity data across labs?

Q. How should researchers address low bioavailability in this compound studies?

Explore nanocarrier formulations (e.g., liposomes, PLGA nanoparticles) to enhance solubility and targeting. Validate efficacy in 3D cell cultures or organoids before advancing to in vivo models. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with therapeutic effects .

Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?

Apply Chou-Talalay’s Combination Index (CI) to quantify synergy, antagonism, or additive effects. Pair this compound with known anti-inflammatory agents (e.g., glucocorticoids) and analyze dose-response matrices. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups, reporting p-values with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.